molecular formula C9H7BrF2O B13425156 1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone

1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone

Cat. No.: B13425156
M. Wt: 249.05 g/mol
InChI Key: BMKQJUHAGJFYBQ-UHFFFAOYSA-N
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Description

1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C8H5BrF2O. It is a brominated derivative of ethanone, featuring a difluoromethyl group attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone typically involves the bromination of 1-(2,6-difluorophenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or esters.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of carboxylic acids or esters.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atom.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The difluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2,6-difluorophenyl)ethanone
  • 2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone
  • 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone

Uniqueness

1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications, distinguishing it from other brominated ethanones.

Properties

Molecular Formula

C9H7BrF2O

Molecular Weight

249.05 g/mol

IUPAC Name

1-[2-bromo-6-(difluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H7BrF2O/c1-5(13)8-6(9(11)12)3-2-4-7(8)10/h2-4,9H,1H3

InChI Key

BMKQJUHAGJFYBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=C1Br)C(F)F

Origin of Product

United States

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